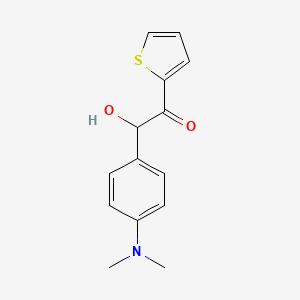
Ethanone, 2-(4-dimethylaminophenyl)-2-hydroxy-1-(thiophen-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXY-1-(THIOPHEN-2-YL)ETHAN-1-ONE is a complex organic compound that features a dimethylamino group, a phenyl ring, a hydroxy group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXY-1-(THIOPHEN-2-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with thiophene-2-carbaldehyde under basic conditions to form the intermediate compound, which is then subjected to further reactions to introduce the hydroxy group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXY-1-(THIOPHEN-2-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction can yield various alcohol derivatives .
Scientific Research Applications
2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXY-1-(THIOPHEN-2-YL)ETHAN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXY-1-(THIOPHEN-2-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. For example, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
2-(DIMETHYLAMINO)PHENYLACETONITRILE: Shares the dimethylamino and phenyl groups but lacks the thiophene ring.
2-HYDROXY-1-(THIOPHEN-2-YL)ETHAN-1-ONE: Contains the hydroxy and thiophene groups but lacks the dimethylamino and phenyl groups.
Uniqueness
2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXY-1-(THIOPHEN-2-YL)ETHAN-1-ONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and thiophene rings enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H15NO2S |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-2-hydroxy-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C14H15NO2S/c1-15(2)11-7-5-10(6-8-11)13(16)14(17)12-4-3-9-18-12/h3-9,13,16H,1-2H3 |
InChI Key |
UGEGUMLCTVHGOU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C(=O)C2=CC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















